6alpha,17alpha-Dimethyltestosterone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

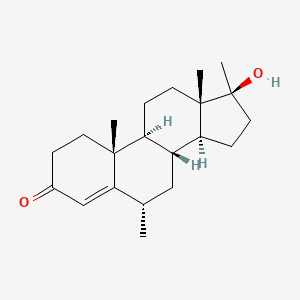

17beta-Hydroxy-6alpha,17-dimethylandrost-4-en-3-one is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Hepatic Expression Patterns and Metabolism

Hepatic Expression Patterns in Aquatic Organisms : The hepatic expression patterns of certain genes, which are crucial in biotransformation pathways, were studied in relation to 17alpha-methyltestosterone (MT) exposure in rare minnow Gobiocypris rarus. This research aimed to understand MT's metabolic pathway at the transcriptional level in fish. The findings indicate that several enzymes (CYP1A, CYP3A, SULT1 ST4, SULT1 ST6, and UGT2A1) might play significant roles in the catabolism of MT in these organisms (Gao et al., 2014).

Detection of Hormonal Growth Promoter in Animal Products : A method was developed and validated to detect 17alpha-methyltestosterone in bovine hair, aiming to control the administration of this growth promoter in meat-producing animals. The method utilized a single-step extraction with acetonitrile and hydroxylamine derivatization, followed by LC-MS/MS determination. The method showed high specificity, precision, and accuracy, confirming its applicability in detecting MT in animal samples (Regal et al., 2010).

Quantification in Fish Feed : A high-performance liquid chromatography method was developed and validated for quantifying 17alpha-methyltestosterone in fish feed. This method is essential for ensuring the appropriate use of MT in gender manipulation for various fish species. The validation confirmed the method's suitability for different feeds, showing its broad applicability in the aquaculture industry (Marwah et al., 2005).

Scientific Research and Analysis Techniques

Analysis of Steroid Compounds in Supplements : Dietary supplements containing steroid compounds like 17alpha-methylepithiostanol and desoxymethyltestosterone were analyzed using GC/MS, LC/MS, and NMR spectroscopy. The study unveiled discrepancies between the labeled contents and the actual components, highlighting the importance of accurate analysis methods for detecting heat-labile and non-polar steroids (Okano et al., 2009).

Central Effects on Anxiety : The androgen 17alpha-methyltestosterone was studied for its effects on anxiety in females by infusing it into the dorsomedial hypothalamus. The study observed a paradoxical effect on behavior, with AAS infusion inducing an increase in both the latency to display the appetitive reaction and the number of punished responses, suggesting a complex interplay of factors influencing anxiety (Rivera-Arce et al., 2006).

properties

CAS RN |

2827-25-0 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17S)-17-hydroxy-6,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-13-11-15-16(19(2)8-5-14(22)12-18(13)19)6-9-20(3)17(15)7-10-21(20,4)23/h12-13,15-17,23H,5-11H2,1-4H3/t13-,15+,16-,17-,19+,20-,21-/m0/s1 |

InChI Key |

VIOHBAKRYSSFFE-YQVBJQERSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@]3(C)O)C)[C@@]4(C1=CC(=O)CC4)C |

SMILES |

CC1CC2C(CCC3(C2CCC3(C)O)C)C4(C1=CC(=O)CC4)C |

Canonical SMILES |

CC1CC2C(CCC3(C2CCC3(C)O)C)C4(C1=CC(=O)CC4)C |

Other CAS RN |

2827-25-0 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

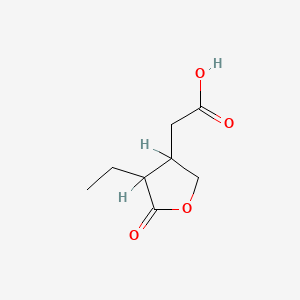

![9-Methyl-2h-furo[2,3-h]chromen-2-one](/img/structure/B1200773.png)